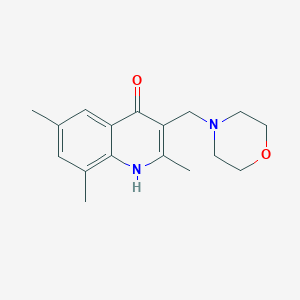![molecular formula C19H14O5 B5737251 methyl {2-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]phenoxy}acetate](/img/structure/B5737251.png)
methyl {2-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]phenoxy}acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl {2-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]phenoxy}acetate, also known as MDMPA, is a synthetic compound that has been extensively studied for its potential applications in various scientific fields. Its unique chemical structure and properties have made it an attractive candidate for research in medicinal chemistry, pharmacology, and other related disciplines.
科学研究应用
Methyl {2-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]phenoxy}acetate has been studied for its potential applications in various scientific fields, including medicinal chemistry, pharmacology, and materials science. In medicinal chemistry, this compound has been investigated as a potential anticancer agent due to its ability to induce apoptosis in cancer cells. In pharmacology, this compound has been studied for its potential use as a modulator of GABA receptors, which are involved in the regulation of anxiety and other neurological disorders. In materials science, this compound has been investigated for its potential use as a building block for the synthesis of novel polymers and materials.
作用机制
The mechanism of action of methyl {2-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]phenoxy}acetate is not fully understood, but it is believed to involve the modulation of GABA receptors and the induction of apoptosis in cancer cells. This compound has been shown to bind to GABA receptors with high affinity, which may lead to the modulation of their activity and the regulation of anxiety and other neurological disorders. In cancer cells, this compound has been shown to induce apoptosis through the activation of caspase enzymes, which are involved in the programmed cell death pathway.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including the modulation of GABA receptors, the induction of apoptosis in cancer cells, and the potential for use as a building block for the synthesis of novel polymers and materials. In pharmacological studies, this compound has been shown to have anxiolytic and sedative effects, which may be due to its modulation of GABA receptors. In cancer cells, this compound has been shown to induce apoptosis through the activation of caspase enzymes.
实验室实验的优点和局限性
Methyl {2-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]phenoxy}acetate has several advantages for lab experiments, including its high purity and stability, its ability to modulate GABA receptors, and its potential as a building block for the synthesis of novel polymers and materials. However, there are also some limitations to its use, including its potential toxicity and the need for further research to fully understand its mechanism of action and potential applications.
未来方向
There are several future directions for research on methyl {2-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]phenoxy}acetate, including the development of more efficient synthesis methods, the investigation of its potential as an anticancer agent, the exploration of its potential as a modulator of GABA receptors, and the synthesis of novel polymers and materials using this compound as a building block. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various scientific fields.
In conclusion, this compound is a synthetic compound that has been extensively studied for its potential applications in various scientific fields. Its unique chemical structure and properties have made it an attractive candidate for research in medicinal chemistry, pharmacology, and other related disciplines. Further research is needed to fully understand its mechanism of action and potential applications.
合成方法
Methyl {2-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]phenoxy}acetate can be synthesized using a variety of methods, including the reaction of 2-bromo-4'-methoxyacetophenone with 1,3-indanedione in the presence of a base, or the reaction of 2-bromo-4'-methoxyacetophenone with 1,3-indanedione and a palladium catalyst. These methods have been optimized to produce high yields of this compound with good purity.
属性
IUPAC Name |
methyl 2-[2-[(1,3-dioxoinden-2-ylidene)methyl]phenoxy]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14O5/c1-23-17(20)11-24-16-9-5-2-6-12(16)10-15-18(21)13-7-3-4-8-14(13)19(15)22/h2-10H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IETPKEXMBHPSKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COC1=CC=CC=C1C=C2C(=O)C3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(4-methoxyphenyl)-1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5737174.png)
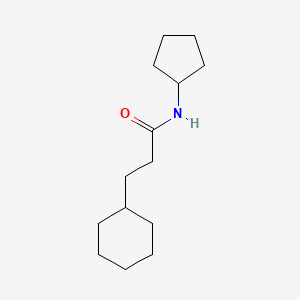
![2-(2-thienyl)-N-(1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)acetamide](/img/structure/B5737192.png)
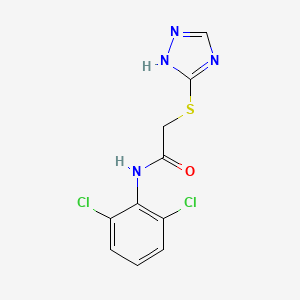
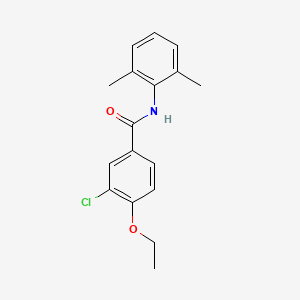
![7-fluoro-2-methyl-4H-[1,3]thiazolo[5,4-b]indole](/img/structure/B5737223.png)
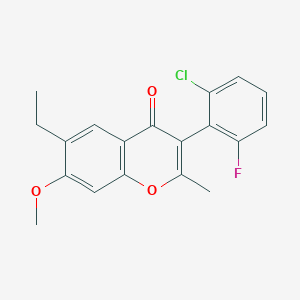
![N-(2-isopropylphenyl)-2-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5737228.png)
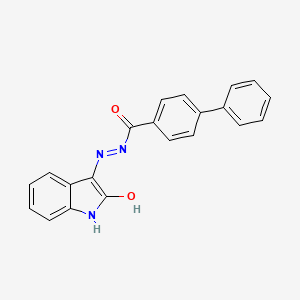
![methyl 2-({[(1,3-benzodioxol-5-ylmethyl)amino]carbonyl}amino)benzoate](/img/structure/B5737235.png)
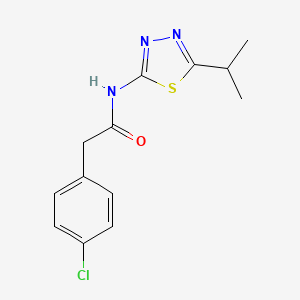
![2,5-dimethyl-N-[4-(trifluoromethoxy)phenyl]benzenesulfonamide](/img/structure/B5737249.png)

